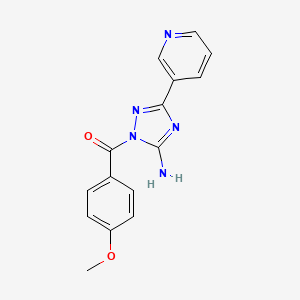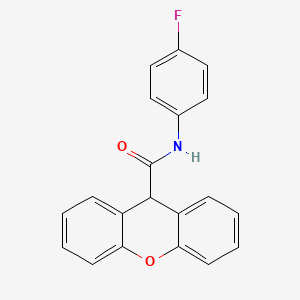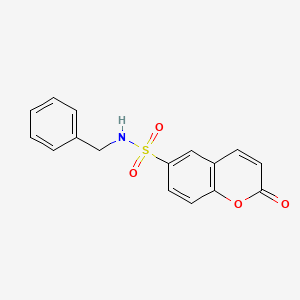![molecular formula C14H16N2O B5856057 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, also known as PPMP, is a chemical compound that has been studied for its potential applications in scientific research. PPMP belongs to a class of compounds called glycosphingolipid synthesis inhibitors, which have been shown to have various biological effects. In
科学研究应用
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential applications in cancer research, neurology, and immunology. In cancer research, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to inhibit the growth of cancer cells by blocking the synthesis of glycosphingolipids, which are involved in cell signaling and proliferation. In neurology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of sphingolipids in the brain. In immunology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to enhance the immune response by modulating the activity of glycosphingolipids in immune cells.
作用机制
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells, which can have various effects depending on the cell type and context. In cancer cells, the inhibition of glycosphingolipid synthesis can lead to decreased cell proliferation and increased cell death. In immune cells, the inhibition of glycosphingolipid synthesis can lead to enhanced immune response and increased cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine depend on the cell type and context. In cancer cells, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to inhibit cell proliferation and induce cell death. In immune cells, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to enhance the immune response and increase cell activation. In neurology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential to modulate the activity of sphingolipids in the brain, which are involved in various neurological processes such as synaptic plasticity and neuronal survival.
实验室实验的优点和局限性
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has several advantages for lab experiments, including its specificity for glucosylceramide synthase and its ability to modulate glycosphingolipid synthesis. However, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis. Additionally, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine may have off-target effects on other enzymes involved in sphingolipid metabolism, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine. One direction is to further explore its potential applications in cancer research, neurology, and immunology. Another direction is to investigate the mechanisms underlying its effects on cellular processes, such as cell proliferation and immune response. Additionally, future research could focus on developing more potent and selective inhibitors of glucosylceramide synthase, which could have therapeutic potential for various diseases.
合成方法
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine requires careful monitoring and purification to obtain a high yield and purity.
属性
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-8-15(7-1)13-3-5-14(6-4-13)16-9-11-17-12-10-16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOAQUQJGASLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyrrol-1-ylphenyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)



![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)

![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)